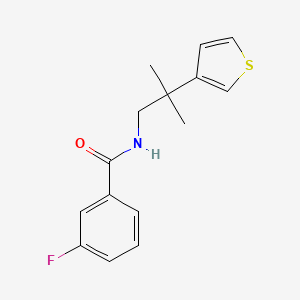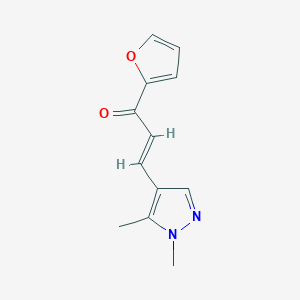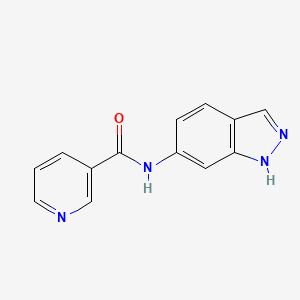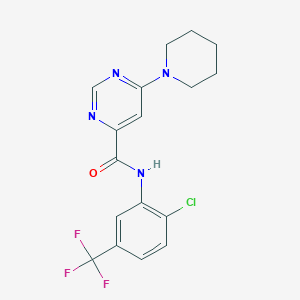
N-(2,5-difluorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-difluorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25F2N3O4 and its molecular weight is 493.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Research has explored the synthesis of various amide derivatives, including those structurally related to the specified compound, demonstrating their potential in forming crystalline structures, salts, and host-guest complexes. These compounds exhibit unique fluorescence properties and structural features, such as parallel sheet structures, indicating their utility in material science and fluorescent tagging applications (Karmakar et al., 2007); (Kalita et al., 2010).
Chemical Synthesis and Medicinal Chemistry
- Novel synthetic pathways for producing α-(acyloxy)-α-(quinolin-4-yl)acetamides have been developed, illustrating the compound's potential as a scaffold in medicinal chemistry. Such compounds have been synthesized with high yields, suggesting the efficiency of these methods for generating pharmacologically relevant molecules (Taran et al., 2014).
Antimalarial and Antiviral Activities
- Some quinoline derivatives have shown significant antimalarial activity, providing a foundation for the exploration of similar compounds in the treatment of malaria and potentially other parasitic infections. This indicates the broader applicability of such compounds in the development of new antimalarial agents (Werbel et al., 1986). Moreover, anilidoquinoline derivatives have demonstrated therapeutic efficacy against Japanese encephalitis, showcasing the antiviral potential of compounds within this chemical class (Ghosh et al., 2008).
Fluorescent Properties and Coordination Chemistry
- Aryl amide ligands based on quinoline structures, similar in complexity to the compound of interest, have been synthesized and utilized in lanthanide complexes, demonstrating their fluorescent properties and potential applications in sensing and imaging technologies (Wu et al., 2008).
Anti-tuberculosis Potential
- The structural motif of 2-(quinolin-4-yloxy)acetamides has been identified as potent against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. This highlights the compound's relevance in the search for new anti-tuberculosis therapies, showcasing the potential of quinoline derivatives in addressing global health challenges (Pissinate et al., 2016).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O4/c1-16-4-7-20(8-5-16)30-14-18-10-17-11-24(35-2)25(36-3)13-23(17)32(27(18)34)15-26(33)31-22-12-19(28)6-9-21(22)29/h4-13,30H,14-15H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRVSECLEVPVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2825360.png)

![4-[(4-Bromophenyl)methoxy]phenyl benzoate](/img/structure/B2825365.png)


![Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate](/img/structure/B2825370.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2825371.png)
![Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2825372.png)
![{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride](/img/structure/B2825374.png)
![N-(2-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825376.png)


![7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B2825380.png)
